Due to its stereochemistry, (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride can serve as a valuable chiral building block in the synthesis of other complex molecules. Its readily available amine group allows for further functionalization, making it a versatile starting material for the creation of optically active compounds. PubChem, National Institutes of Health:
Research suggests the potential of (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride as a starting material for developing new drugs. Its structural similarity to known pharmaceuticals, particularly adrenergic agonists, warrants further investigation into its potential therapeutic effects. However, it is crucial to note that extensive research and clinical trials are necessary before considering it for any medical applications. BLD Pharm
The chiral nature of (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride makes it a potential candidate for use in asymmetric catalysis. Asymmetric catalysts are crucial for the synthesis of enantiopure compounds, which are essential in various fields, including pharmaceuticals and materials science. Further research is required to explore its effectiveness and develop practical applications in this area. Combi-Blocks:
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a synthetic compound characterized by its trifluoromethyl group and phenyl substituent. Its molecular formula is , with a molecular weight of approximately 211.62 g/mol. The "R" designation indicates that it possesses a specific stereochemistry, making it a chiral molecule. This compound is derived from amphetamine and has potential applications in medicinal chemistry due to its structural similarity to known pharmaceuticals, particularly adrenergic agonists .
These reactions make (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride a versatile building block for synthesizing more complex molecules .
The synthesis of (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride typically involves:
These methods allow for the controlled production of the desired chiral compound while maintaining high purity levels .
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride has several potential applications:
Several compounds share structural similarities with (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(R)-Fluramphetamine hydrochloride | C9H12ClF3N | A more potent amphetamine derivative |
1-(3-Trifluoromethylphenyl)ethanamine | C9H10F3N | Lacks the chiral center; less selective |
4-(Trifluoromethyl)aniline | C7H6F3N | Simple aromatic amine; different activity |
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride stands out due to its specific stereochemistry and potential for diverse applications in drug development and asymmetric synthesis . Its unique trifluoromethyl group enhances its lipophilicity and may influence its biological activity compared to similar compounds.
(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chiral aromatic amine derivative with a trifluoromethyl group. Its systematic IUPAC name is (1R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride, reflecting the stereochemical configuration at the chiral carbon atom. Common synonyms include (R)-2,2,2-Trifluoro-1-phenylethylamine HCl and (1R)-α-(Trifluoromethyl)benzylamine hydrochloride. The compound’s CAS number is 189350-64-9, while the free base (without hydrochloride) is identified by CAS 22038-85-3.
The structure comprises a phenyl group attached to a central carbon bearing a trifluoromethyl group (CF₃) and an amino group (NH₂). The hydrochloride salt enhances water solubility, making it suitable for applications in medicinal chemistry and synthetic protocols.
This compound belongs to the class of aromatic amines with fluorinated substituents. Key structural analogs include:
The hydrochloride salt distinguishes it from non-salt derivatives, which may exhibit lower aqueous solubility. Related fluorinated amines, such as trifluoroacetamide derivatives, share similar electronic properties due to the CF₃ group’s electron-withdrawing nature.
The hydrochloride salt exhibits a melting point of 235–237°C, indicating high thermal stability. In contrast, the free base (CAS 22038-85-3) has a boiling point of 196.4°C at 760 mmHg. The enhanced thermal stability of the hydrochloride is attributed to ionic interactions between the protonated amine and chloride ion.
Property | Hydrochloride Salt | Free Base |
---|---|---|
Melting Point | 235–237°C | N/A (sublimation) |
Boiling Point | N/A | 196.4°C |
Thermal Decomposition | Stable up to 200°C | Stable up to 196°C |
The hydrochloride salt is highly soluble in water due to ionic dissociation, while the free base shows limited aqueous solubility. Solubility trends are as follows:
Solvent | Hydrochloride Salt | Free Base |
---|---|---|
Water | High | Low |
Ethanol | Soluble | Soluble |
Chloroform | Soluble | Soluble |
Benzene | Slightly soluble | Insoluble |
The hydrochloride’s solubility in polar aprotic solvents (e.g., ethanol, chloroform) facilitates its use in organic synthesis.
The compound crystallizes as a white to light-yellow crystalline solid under ambient conditions. X-ray crystallography studies of related fluorinated amines (e.g., Mosher’s salt) reveal that such compounds often adopt conformations stabilized by hydrogen bonding or dipole interactions. While specific structural data for (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride are limited, its chiral center and ionic nature suggest a crystalline lattice influenced by electrostatic interactions.
The molecular formula is C₈H₉ClF₃N, with a molecular weight of 211.61 g/mol. The free base (C₈H₈F₃N) has a molecular weight of 175.15 g/mol.
Property | Value |
---|---|
Molecular Formula | C₈H₉ClF₃N |
Molecular Weight | 211.61 g/mol |
Exact Mass | 211.038 g/mol |
LogP (Free Base) | ~2.95 |
The compound’s stereochemistry is defined by the (R)-configuration at the chiral center (C1). The configuration is critical for its biological activity and reactivity in asymmetric synthesis. The CF₃ group’s spatial arrangement influences steric and electronic effects, favoring specific enantioselective interactions.
The chiral center arises from four distinct substituents:
The CF₃ group is highly electronegative, with a Pauling electronegativity of 3.5, intermediate between fluorine (4.0) and chlorine (3.0). This group imparts:
Electronic Effects:
Steric Effects:
Physical Properties:
Classical preparations begin with achiral precursors and rely on either chemical resolution or diastereoselective reduction to install asymmetry. The recent three-step protocol disclosed in Chinese patent CN116514665B exemplifies current best practice, delivering the hydrochloride salt in kilogram quantities without cryogenic operations or hazardous reagents [1].
Entry | Starting material | Key transformations | Step yields | Overall yield | Optical outcome |
---|---|---|---|---|---|
A | 2,2,2-Trifluoroacetophenone | 1. Ammonolysis → imine A 2. Chiral (R)-1,1′-bi-2,2′-naphthol–sodium borohydride reduction → amine B 3. Hydrogen-chloride salification | 97.1 % 84.7 % 94.1% | 77.5% | 99.3% enantiomeric excess (R) [1] |
Early laboratory syntheses used lipase-mediated kinetic resolution of the free base after racemic reduction, but step efficiency seldom exceeded 35% isolated yield and required cumbersome ester interchange sequences [2].
Table 2 summarises representative catalytic systems that install chirality directly on the ketimine or imine precursor.
Catalyst system (chiral component) | Substrate class | Conditions | Isolated yield | Enantiomeric excess | Reference |
---|---|---|---|---|---|
Palladium(II) trifluoroacetate / (R)-BINAP | N-tosyl trifluoromethyl ketimines | 2,2,2-Trifluoroethanol, 100 bar dihydrogen, ambient temperature | 78–91% | 89–94% | 58 |
Palladium acetate / bisphosphine–oxazoline | Sterically hindered imines | Methanol, 40 bar dihydrogen, 30 °C | 83% | 99% | 56 |
Copper(I)–bisphosphine allylation | Trifluoropyruvate imines | 0 °C, allyltrifluoroborate | 70–85% | 75% | 68 |
Organocatalytic proton-transfer (DHQ-7f) isomerisation | N-(2-chloro-4-nitrobenzyl) aryl or alkyl trifluoromethyl imines | −30 °C, toluene, 10 mol % catalyst | 80–88% | 90% | 9 |
The organocatalytic isomerisation route is notable for converting both aromatic and aliphatic imines with equal facility, overcoming the historical limitation of hydrogenation methods to aryl substrates [3].
Engineered haem proteins now rival small-molecule catalysts in scope and selectivity. Variants of cytochrome c from Hydrogenobacter thermophilus catalyse enantioenriched α-trifluoromethylamine formation through asymmetric nitrogen–hydrogen carbene insertion. Using benzyl 2-diazotrifluoropropanoate as donor, product amine esters are obtained in quantitative yield and up to 95:5 enantiomer ratio under ambient conditions in aqueous buffer [4]. These enzymes function without external reductants, affording high atom economy and exceptional scalability.
Beyond hydrogenation, polar umpolung strategies enable stereocontrolled carbon–carbon bond construction on the imine α-carbon. Cinchona-based phase-transfer catalysis delivers α-CF₃ γ-amino ketones with 90–92% enantiomeric excess, which serve as masked precursors to the target amine after reductive amination [5].
The catalytic 1,3-proton-shift of trifluoromethyl imines discovered by Li Deng and co-workers furnishes (R)-configured amine derivatives in a single step from the corresponding imine precursor [3]. Key findings include:
Late-stage functionalisation of the benzyl ring can be achieved without pre-functionalised halides. Palladium(II)-catalysed meta-selective carbon–hydrogen arylation of nosyl-protected phenethylamines uses norbornene relay and pyridine ligands to deliver bis-arylated products in up to 99% isolated yield [6]. The protocol tolerates electron-rich and electron-deficient aryl iodides, allowing modular diversification of the (R)-amine scaffold for medicinal chemistry programmes.
Asymmetric nitrogen–hydrogen insertion enables direct construction of the chiral centre from achiral anilines. Engineered myoglobin releasing a catalytic iron–carbene intermediate inserts into the amino nitrogen of benzylamine under ambient pressure. When benzyl 2-diazotrifluoropropanoate is used, α-trifluoromethyl amino esters are formed in >99% yield with up to 95:5 enantiomer ratio [4]. Complementary mutagenesis provides access to either enantiomer, and downstream ester hydrolysis-salt formation affords the hydrochloride salt without loss of optical purity.
Radical-mediated delivery of the trifluoromethyl group onto preformed amines or carbonyl precursors offers orthogonal access to the target compound.
Strategy | Reagent system | Substrate | Conditions | Yield | Reference |
---|---|---|---|---|---|
Magnesium metal–phenyl trifluoromethyl sulfone | Aromatic or aliphatic aldehydes → α-CF₃ alcohols → amination | Mercury(II) chloride-activated magnesium, tetrahydrofuran, 25 °C | 65–90% | 42 | |
Photoredox single-electron transfer umpolung | Imines + trifluoromethyltrimethylsilane | Visible light, iridium photocatalyst | 60–82% | 44 | |
Copper–nickel cross-electrophile coupling | Alkyl iodides + iodotrifluoromethane | Blue light, bisphosphine ligand, room temperature | 58–76% | 53 | |
Chemoselective amide activation | Secondary amides + triflic anhydride + 1,1,3,3-tetramethyldisiloxane + trifluoromethyltrimethylsilane | One-pot, 0 °C to 25 °C | 55–88% | 40 |
While these methods have not yet delivered the hydrochloride salt directly, they furnish advanced intermediates bearing the trifluoromethylated stereocentre, amenable to downstream reduction and salification.